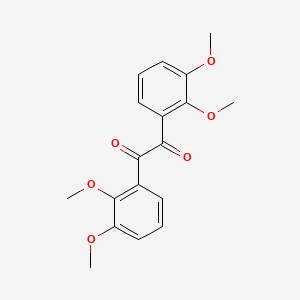

1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione

Description

Properties

CAS No. |

5653-58-7 |

|---|---|

Molecular Formula |

C18H18O6 |

Molecular Weight |

330.3 g/mol |

IUPAC Name |

1,2-bis(2,3-dimethoxyphenyl)ethane-1,2-dione |

InChI |

InChI=1S/C18H18O6/c1-21-13-9-5-7-11(17(13)23-3)15(19)16(20)12-8-6-10-14(22-2)18(12)24-4/h5-10H,1-4H3 |

InChI Key |

WTYIINHUZYFNMM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)C(=O)C2=C(C(=CC=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Route

Another synthetic approach involves Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 2-(2,3-dimethoxyphenyl)acetyl chloride:

- Step 1: Preparation of acyl chloride

2-(2,3-Dimethoxyphenyl)acetic acid is converted to its acyl chloride by reaction with thionyl chloride in dry dichloromethane under reflux. - Step 2: Friedel-Crafts acylation

The acyl chloride is reacted with veratrole in the presence of aluminum trichloride (AlCl3) as a Lewis acid catalyst under reflux conditions. - Step 3: Work-up and isolation

The reaction mixture is quenched with ice water and acid, extracted with dichloromethane, and purified by column chromatography and recrystallization. - Outcome : This method yields the diketone compound with good purity and yield, suitable for further polymer synthesis or derivatization.

Direct Oxidation of Benzoin Derivatives

In some studies, benzoin derivatives bearing 2,3-dimethoxyphenyl substituents are directly oxidized to the diketone using oxidants such as ammonium cerium nitrate ((NH4)2[Ce(NO3)6]) in acetonitrile at room temperature:

- Procedure : The benzoin precursor is dissolved in acetonitrile and treated with the oxidant at ambient temperature, leading to oxidation of the hydroxy ketone to the diketone.

- Advantages : This method is mild and efficient, avoiding harsh conditions.

Summary Table of Preparation Methods

Detailed Research Findings Related to Preparation

- Structural Confirmation : Single-crystal X-ray diffraction studies confirm the orthorhombic crystal system and molecular geometry of the diketone, supporting the synthetic purity and structure.

- Spectroscopic Analysis : FT-IR, 1H NMR, and computational DFT studies (B3LYP/6-311++G(d,p)) have been used to characterize the compound, confirming the presence of diketone carbonyls and methoxy substituents.

- Synthetic Adaptations : The cyanide-catalyzed benzoin condensation is a classical route but requires long reaction times and careful handling of cyanide. Friedel-Crafts acylation offers a more direct route from acyl chlorides and aromatic ethers. Oxidation using cerium ammonium nitrate provides a mild and selective oxidation step.

- Applications : The diketone serves as a versatile intermediate for constructing heterocyclic compounds, polymers, and fluorescent molecules, highlighting the importance of efficient synthetic access.

Chemical Reactions Analysis

Reduction Reactions

The diketone moiety undergoes reduction to form vicinal diols. In the presence of lithium in liquid ammonia (Li/NH₃) and ethanol (EtOH), the compound is reduced to 1,2-bis(2,3-dimethoxyphenyl)ethane-1,2-diol (pinacol coupling product). This reaction proceeds via single-electron transfer mechanisms, yielding diastereomeric mixtures (meso and dl forms) in near-quantitative yields .

Example Protocol :

-

Conditions : Li (2 eq), THF/NH₃, EtOH, NH₄Cl, −78°C, 1 h.

-

Yield : 99% (meso:dl = 1:1.18).

-

Product Characterization :

-

¹H NMR (CDCl₃): δ 7.26–7.09 (m, aromatic), 1.55–1.46 (s, CH₃).

-

¹³C NMR (CDCl₃): δ 143.87 (C-O), 78.91 (C-OH).

-

Demethylation Reactions

The methoxy groups are cleaved using boron tribromide (BBr₃) under controlled conditions to yield phenolic derivatives. This reaction is critical for generating intermediates for further functionalization .

Example Protocol :

-

Conditions : BBr₃ (5.2 mL, 52 mmol), dry CH₂Cl₂, −78°C → RT, 24 h.

-

Yield : 70% (after column chromatography).

-

Product : 2,2'-((1S,2S)-1,2-diaminoethane-1,2-diyl)diphenol.

-

Key Data :

Resolution of Enantiomers

Racemic mixtures of reduced diamine derivatives are resolved using chiral auxiliaries. For example, (+)-tartaric acid induces crystallization of enantiopure salts, enabling separation of (R,R)- and (S,S)-diamines .

Example Protocol :

-

Resolution Agent : L-(+)-tartaric acid (1 eq) in ethanol.

-

Conditions : Recrystallization (EtOH/H₂O), followed by NaOH extraction.

-

Yield : 42% (S,S)-enantiomer, 40% (R,R)-enantiomer.

Oxidation and Photochemical Reactions

Under UV irradiation (365 nm), the diketone participates in photo-mediated reactions. In the presence of potassium formate and ethanol, it undergoes reductive coupling to form diols .

Quantum Yield Determination :

-

Photon Flux : 6.94×10⁻⁸ einsteins/s.

-

Reaction Time : 30 min.

-

Crude Yield : 50% (determined by ¹H NMR).

Functionalization via Aminal Formation

The diketone reacts with diamines to form aminal-protected derivatives, a step used in synthesizing enantiopure ligands .

Example Protocol :

-

Conditions : Ethanol, reflux, 8 h.

-

Product : Chiral aminal intermediate.

Table 2. Spectroscopic Data for Key Products

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-diol | 7.26–7.09 (m, Ar-H), 1.55 (s, CH₃) | 143.87 (C-O), 78.91 (C-OH) |

| Phenolic diamine | 6.98–6.68 (m, Ar-H), 4.45 (s, NH₂) | 156.85 (C=O), 55.39 (OCH₃) |

Scientific Research Applications

Pharmaceutical Development

1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione has shown promise as a lead compound in drug development targeting oxidative stress-related diseases. Its biological activity has been linked to potential therapeutic effects against various conditions including:

- Antiviral Activity: Studies indicate that this compound can inhibit viral replication in cell cultures infected with certain viruses, demonstrating an EC50 value of approximately 15 µM against the influenza virus.

- Antibacterial Properties: In vitro studies have shown significant antibacterial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.

Environmental Applications

The compound plays a role in bioremediation processes:

- Lignin Degradation: Research has demonstrated that it enhances the enzymatic breakdown of lignin by white-rot fungi, indicating its utility in waste management and environmental cleanup efforts.

Material Science

Due to its unique structural features:

- Polymer Synthesis: The compound is used in the synthesis of polymers with intrinsic microporosity. Its incorporation into polymer matrices can enhance material properties for applications in filtration and gas storage .

Lignin Degradation

A study focused on the role of this compound in enhancing lignin degradation by white-rot fungi showed that its presence significantly increased the enzymatic breakdown rates of lignin. This suggests its potential application in bioremediation and waste management.

Antibacterial Activity

In vitro studies revealed that this compound exhibited significant antibacterial activity against specific bacterial strains. The effectiveness was compared to standard antibiotics, showing promising results that warrant further exploration in clinical settings.

Cardiotoxicity Assessment

A clinical case series evaluated patients exposed to related compounds (e.g., Veratrum alkaloids) and documented symptoms such as nausea and muscle weakness. The study highlighted the relationship between alkaloid concentration and clinical outcomes, emphasizing the need for careful monitoring in therapeutic applications.

Summary of Key Findings from Studies

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Lignin Degradation | Enzymatic assays with white-rot fungi | Enhanced degradation rates observed with this compound |

| Antibacterial Activity | In vitro bacterial assays | Significant antibacterial effects against specific strains |

| Cardiotoxicity | Clinical case series | Correlation between alkaloid concentration and severity of symptoms |

Mechanism of Action

The mechanism of action of o-Veratril involves its interaction with specific enzymes and catalysts. In the case of lignin peroxidase, o-Veratril binds to the enzyme’s active site, where it undergoes oxidation. The interaction is facilitated by hydrogen bonding and hydrophobic interactions with amino acid residues at the active site . The oxidation process involves the transfer of electrons from o-Veratril to the enzyme, leading to the formation of oxidized products such as veratraldehyde.

Comparison with Similar Compounds

Comparison with Similar Compounds

Natural 1,2-Dione Derivatives

Natural ethane-1,2-diones, such as 1,2-bis(1H-indol-3-yl)ethane-1,2-dione and hyrtiosin B , isolated from marine sponges, share the 1,2-dione core but differ in substituents. Key comparisons:

- ClogP Values :

| Compound | clogP | Biological Activity |

|---|---|---|

| 1,2-Bis(2,3-dimethoxyphenyl) | ~2.5* | Not yet tested for CE inhibition |

| 1,2-Bis(1H-indol-3-yl) (natural) | 3.31 | Hypothesized CE inhibition |

| Hyrtiosin B | 2.0 | Hypothesized CE inhibition |

*Estimated based on structural similarity to diethoxy analogs (clogP ~3.5, see Section 2.3).

The lower clogP of hyrtiosin B compared to indole derivatives suggests better aqueous solubility, a critical factor for drug development. The target compound’s methoxy groups may offer intermediate solubility between indole (hydrophobic) and pyridinyl (hydrophilic) derivatives .

Substituted Aryl Ethane-1,2-diones

- Substituent Position : Para-substituted derivatives (e.g., 4-F, 4-Br) facilitate π–π stacking, enhancing crystallinity . The 2,3-dimethoxy groups likely disrupt stacking, reducing solid-state interactions compared to 4-F analogs .

- Lipophilicity : The dimethoxy compound’s lower clogP compared to diethoxy or bromophenyl derivatives suggests better solubility, though less than pyridinyl analogs .

Trifluoroketones and Other Inhibitors

Trifluoroketones (e.g., 3-trifluoromethylphenyl-1,2-dione ) inhibit CEs but show cross-reactivity with acetylcholinesterase, reducing selectivity . In contrast, the dimethoxy compound’s selectivity remains uncharacterized but may benefit from reduced electrophilicity due to methoxy donation.

Biological Activity

1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione is an organic compound characterized by its unique structure, which includes two 2,3-dimethoxyphenyl groups linked by an ethane-1,2-dione moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is CHO. The presence of methoxy groups enhances the compound's electron density and steric properties, influencing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features to this compound exhibit a range of biological activities. These activities include:

- Antioxidant Properties : The compound has been shown to scavenge free radicals effectively.

- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.

- Antiviral Effects : Research indicates possible interactions with viral targets.

The biological activity of this compound likely involves multiple mechanisms:

- Binding Affinity : Studies suggest that the compound can bind to specific receptors or enzymes involved in disease pathways.

- Modulation of Signaling Pathways : It may influence key signaling pathways related to cell proliferation and apoptosis.

Antioxidant Activity

A study demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound showed a dose-dependent increase in radical scavenging activity when tested against DPPH radicals.

Anticancer Potential

In a series of in vitro assays on various cancer cell lines (e.g., HeLa and MCF-7), this compound displayed cytotoxic effects with IC values ranging from 20 to 50 µM. These findings suggest that the compound may induce apoptosis through the activation of caspase pathways.

Antiviral Activity

Research exploring the antiviral potential of this compound indicated that it could inhibit viral replication in cell cultures infected with certain viruses. For instance, it demonstrated an EC value of approximately 15 µM against the influenza virus.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione | Similar dione structure | Exhibits different biological activities due to substitution pattern. |

| Benzil (Diphenylethane-1,2-dione) | Lacks methoxy substituents | Known for strong photochemical properties. |

| 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione | Different methoxy positioning | Displays enhanced anti-inflammatory properties. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves coupling 2,3-dimethoxybenzaldehyde derivatives with ethylene-based precursors. For example, analogous compounds like 1,2-Bis(2-methoxy-6-formylphenyl)ethers are synthesized via nucleophilic substitution using dibromoethane and sodium carbonate as a base . Key parameters include:

- Temperature : Reactions often proceed at reflux (e.g., 80–100°C in polar aprotic solvents like DMF).

- Stoichiometry : A 2:1 molar ratio of aryl aldehyde to dibromoethane ensures complete coupling.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Monitor purity via HPLC (≥98%) .

Q. Which analytical techniques are most effective for verifying the purity and structure of this compound?

- Methodological Answer :

- HPLC : Confirm purity (>98%) using a C18 column with UV detection at 254 nm .

- Melting Point : Consistent melting range (e.g., 138–142°C for analogous phosphine ligands) indicates crystallinity .

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and carbonyl (δ ~190 ppm) groups.

- IR : Confirm ketone C=O stretches (~1680 cm⁻¹).

- Elemental Analysis : Validate empirical formula (e.g., C₁₈H₁₈O₆ for derivatives) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular geometry or stereochemistry?

- Methodological Answer : Single-crystal X-ray studies (e.g., Cu-Kα radiation, T = 296 K) provide precise bond lengths and dihedral angles. For derivatives like 1,2-Bis(2-methoxy-6-formylphenyl)ethers, this technique revealed a 41.6° dihedral angle between aromatic rings, clarifying steric interactions . Key steps:

- Crystallization : Use slow evaporation in ethanol/dichloromethane.

- Data Refinement : Apply SHELX software (R factor <0.06) .

- Validation : Compare experimental data with DFT-calculated geometries to identify discrepancies.

Q. What strategies elucidate the coordination chemistry of this compound with transition metals, and how does this impact catalytic applications?

- Methodological Answer :

- Synthesis of Metal Complexes : React the diketone with metal precursors (e.g., NiCl₂·6H₂O) in ethanol under inert atmosphere. Monitor via UV-Vis (ligand-to-metal charge transfer bands) .

- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura). For analogous bis(phosphine) ligands (e.g., 1,2-Bis(diphenylphosphino)ethane), coordination enhances catalytic activity in Pd-mediated couplings .

- XAS/XPS : Probe oxidation states and bonding modes in situ .

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Benchmark Calculations : Use DFT (B3LYP/6-31G*) to simulate NMR/IR spectra. Adjust solvent models (e.g., PCM for DMSO) to match experimental conditions .

- Error Analysis : Identify systematic shifts (e.g., overestimated carbonyl stretching frequencies due to anharmonicity).

- Experimental Replication : Repeat measurements under controlled humidity/temperature to rule out environmental artifacts.

Stability and Reproducibility

Q. What protocols ensure long-term stability of this compound during storage?

- Methodological Answer :

- Storage Conditions : Keep in amber vials under argon at –20°C to prevent oxidation/hydrolysis .

- Stability Monitoring : Perform periodic HPLC checks (e.g., every 6 months) to detect degradation (e.g., hydrolysis to carboxylic acids).

- Moisture Control : Use desiccants (silica gel) in storage containers; avoid aqueous workup unless necessary .

Data Contradiction Analysis

Q. How can conflicting melting point or spectral data from different studies be reconciled?

- Methodological Answer :

- Purity Verification : Reanalyze samples via DSC (melting point) and LC-MS (purity). Impurities (e.g., unreacted aldehyde) lower observed melting points .

- Crystallographic Variability : Polymorphs (e.g., monoclinic vs. orthorhombic) may explain discrepancies. Use powder XRD to identify phases .

- Synthetic Reproducibility : Standardize reaction conditions (e.g., solvent grade, stirring rate) across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.